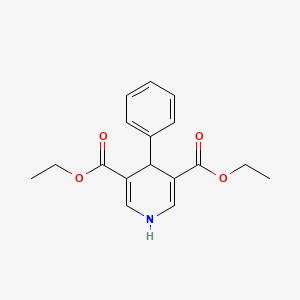
(3S,4R)-2,2,3,4-Tetramethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-2,2,3,4-Tetramethyloxetane is a chiral organic compound characterized by its unique four-membered oxetane ring structure with four methyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2,2,3,4-Tetramethyloxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a diol or halohydrin precursor in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-2,2,3,4-Tetramethyloxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-2,2,3,4-Tetramethyloxetane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of (3S,4R)-2,2,3,4-Tetramethyloxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through:
Molecular Targets: Enzymes or receptors that recognize the oxetane ring structure.
Pathways: Involvement in metabolic or signaling pathways that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-3,4-Dimethyloxetane: A related compound with fewer methyl groups.
(2S,3R)-2,3-Dimethyloxetane: Another oxetane derivative with different stereochemistry.
Uniqueness
(3S,4R)-2,2,3,4-Tetramethyloxetane is unique due to its specific stereochemistry and the presence of four methyl groups, which confer distinct chemical and physical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
54582-13-7 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(3S,4R)-2,2,3,4-tetramethyloxetane |
InChI |
InChI=1S/C7H14O/c1-5-6(2)8-7(5,3)4/h5-6H,1-4H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
XJBDMNMFTORFBQ-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1[C@H](OC1(C)C)C |
Kanonische SMILES |
CC1C(OC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)

![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)


![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)


methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)



